Stereochemical Configuration: DL vs D-Erythro
The target compound is a DL-racemic mixture, while its closest commercial analog, C16 Galactosyl(β) Dihydroceramide (CAS 54947-67-0), is the single D-erythro enantiomer. Studies on the parent dihydrosphingosine backbone demonstrate that the DL-racemic form is 'much less soluble in methanol/water mixtures' and forms 'irregular lamellar structures or platelets' instead of the flexible fibers formed by enantiopure D-erythro-sphingosine [1]. This directly impacts formulation, vesicle preparation, and the reproducibility of model membrane systems.
| Evidence Dimension | Solubility and supramolecular self-assembly morphology |
|---|---|
| Target Compound Data | DL-racemic dihydrosphingosine backbone; forms irregular lamellar structures/platelets upon recrystallization from methanol/water [1] |
| Comparator Or Baseline | D-erythro-sphingosine (enantiopure); forms viscoelastic gel of 50-nm flexible fibers (cochleate cylinders) [1] |
| Quantified Difference | Qualitative: 'much less soluble' [1]. No quantitative solubility values provided. |
| Conditions | Recrystallization from methanol/water solvent system [1] |
Why This Matters
For researchers preparing defined lipid dispersions or surface-supported bilayers, the racemic mixture's altered self-assembly can lead to irreproducible membrane morphologies if substituted for the enantiopure form.
- [1] Archibald DD, Yager P. Structural studies of lipid fibers formed by sphingosine. Biochim Biophys Acta. 1993;1166(2-3):154-62. View Source
